Mandestrobin

Übersicht

Beschreibung

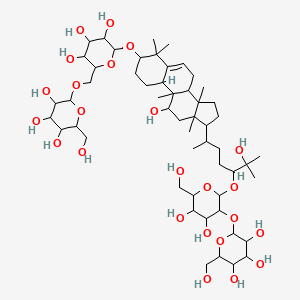

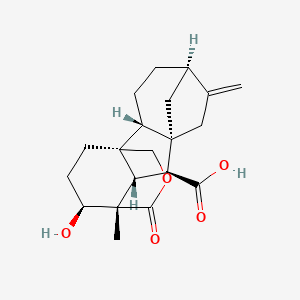

Mandestrobin is a novel and potent fungicide with a methoxyacetamide structure . It has been commercially developed by Sumitomo Chemical Co., Ltd . It shows good fungicidal efficacy against a broad spectrum of agriculturally important plant pathogens, including the Sclerotiniaceae and Venturiaceae families .

Synthesis Analysis

The synthesis of Mandestrobin begins with the alkylation of 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride, to give the intermediate, which upon hydrolysis provides the aldehyde .Molecular Structure Analysis

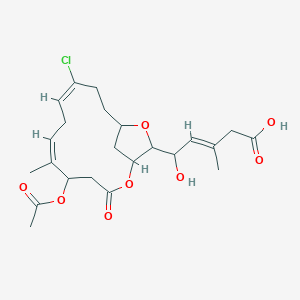

Mandestrobin has a molecular formula of C19H23NO3 . Its structure includes a methoxyacetamide group .Chemical Reactions Analysis

Mandestrobin inhibits complex III on the mitochondrial respiratory chain of fungi . It is widely accepted that some fungicides, including Q O Is and SDHIs, have additional physiological effects on treated plants .Physical And Chemical Properties Analysis

Mandestrobin has a density of 1.1±0.1 g/cm3, a boiling point of 488.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.4±3.0 kJ/mol and a flash point of 249.0±28.7 °C .Wissenschaftliche Forschungsanwendungen

Agricultural Fungicide

Mandestrobin is primarily used as an agricultural fungicide. It has been commercially developed to provide a broad antifungal activity spectrum, preventive efficacy, curative efficacy, translaminar ability, long-lasting activity, good rainfastness, and low risk of phytotoxicity against major crops . It’s effective against a wide variety of crop diseases, including sclerotinia rot and fruit tree scab .

Environmental Impact

The environmental profile of Mandestrobin is noteworthy. It has been shown to have safer profiles for human health and the environment, which is a significant consideration in the development and application of pesticides .

Residue and Analytical Aspects

Mandestrobin has been evaluated for its residue and analytical aspects, particularly in the context of its degradation in soil and its residue levels in crops. This is crucial for ensuring food safety and for the registration of new pesticides .

Physiological Effects on Plants

Beyond its fungicidal properties, Mandestrobin may have additional physiological effects on treated plants. This includes potential benefits such as stress tolerance, growth regulation, and yield improvement, although these effects require further research to fully understand and quantify .

Metabolism Studies

Research into the metabolism of Mandestrobin in various crops after foliar application is essential for understanding its behavior and impact on crops. This includes how it is absorbed, distributed, metabolized, and excreted by plants .

Modification of Residue Levels

The modification of existing maximum residue levels for Mandestrobin in different crops is an ongoing area of research. This is important for compliance with international food safety standards and for the export and import of agricultural products .

Toxicology and Safety Evaluation

Mandestrobin has undergone toxicology and safety evaluations to establish acceptable daily intake (ADI) levels and acute reference doses (ARfD). These evaluations are critical for determining the safe use of this fungicide in agricultural practices .

Global Registration and Commercial Development

The process of global registration and commercial development of Mandestrobin is a complex field involving regulatory evaluations, approval processes, and market analysis. Mandestrobin is under commercial development in various countries, including the EU, USA, Canada, Brazil, Australia, and Korea, with different trade names such as INTUITY® .

Wirkmechanismus

Target of Action

Mandestrobin is a novel fungicide that primarily targets the mitochondrial respiratory chain of fungi . It specifically inhibits complex III, also known as the cytochrome bc1 complex . This complex plays a crucial role in cellular respiration, a process vital for the survival and growth of fungi.

Mode of Action

Mandestrobin acts by binding at the Qo-centre on cytochrome b, a component of complex III . This binding blocks electron transfer between cytochrome b and cytochrome c1 . As a result, it disrupts the energy cycle within the fungus by halting the production of ATP . ATP is the main energy currency of the cell, and its depletion leads to the death of the fungus.

Biochemical Pathways

By inhibiting the mitochondrial respiratory chain, Mandestrobin affects the biochemical pathway of cellular respiration . This pathway is responsible for the conversion of nutrients into ATP, the primary energy source for cellular processes. The inhibition of this pathway leads to a decrease in ATP production, disrupting various downstream cellular processes dependent on ATP, ultimately leading to the death of the fungus.

Result of Action

The primary result of Mandestrobin’s action is the effective control of a wide variety of crop diseases . By inhibiting the mitochondrial respiratory chain in fungi, Mandestrobin causes a disruption in ATP production, leading to the death of the fungus. This results in the prevention and cure of diseases caused by these fungi, thereby protecting the crops.

Action Environment

The efficacy and stability of Mandestrobin can be influenced by various environmental factorsFurthermore, Mandestrobin has been developed for use in a wide range of crop cultivation scenes due to its low risk of phytotoxicity , suggesting that it is designed to be effective in diverse environmental conditions.

Zukünftige Richtungen

Mandestrobin is proposed for use as a PRE and POST infection fungicide for the control of turf diseases in golf courses, lawns, and landscape areas around residential, institutional, public, commercial and industrial buildings, parks . It is also under commercial development in EU countries, USA, Canada, Brazil, Australia and Korea, with trademarks such as INTUITY® .

Eigenschaften

IUPAC Name |

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPWCKVFIFAQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894968 | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mandestrobin | |

CAS RN |

173662-97-0 | |

| Record name | Mandestrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173662-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandestrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173662970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDESTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB20U6Z56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium](/img/structure/B1253188.png)

![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)

![4'-{[Benzoyl(4-chlorophenylhydrazono)methyl]sulfonyl}acetanilide](/img/structure/B1253192.png)

![(1'S,8R,8'S,10'R)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1253193.png)

![(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)

![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)